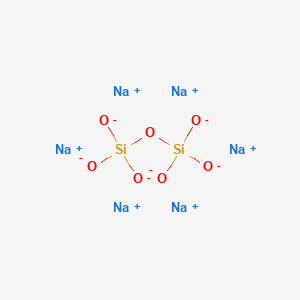
Hexasodium diorthosilicate
Cat. No. B101584
Key on ui cas rn:
15593-82-5
M. Wt: 306.1 g/mol
InChI Key: PMYUVOOOQDGQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05096609
Procedure details


the amorphous low-water sodium disilicate it contains as matrix substance has been produced by partial dehydration of commercially available powdered amorphous sodium disilicate having a water content of 15 to 23% by weight

Name
water sodium disilicate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[Si:1]([O:5][Si:6]([O-:9])([O-:8])[O-:7])([O-:4])([O-:3])[O-:2].[Na+:10].O.[Na+].[Na+].[Na+].[Na+].[Na+]>O>[Si:1]([O:5][Si:6]([O-:9])([O-:8])[O-:7])([O-:4])([O-:3])[O-:2].[Na+:10].[Na+:10].[Na+:10].[Na+:10].[Na+:10].[Na+:10] |f:0.1.2.3.4.5.6.7,9.10.11.12.13.14.15|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
water sodium disilicate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].O.[Na+].[Na+].[Na+].[Na+].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si]([O-])([O-])([O-])O[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
